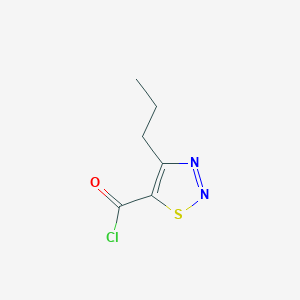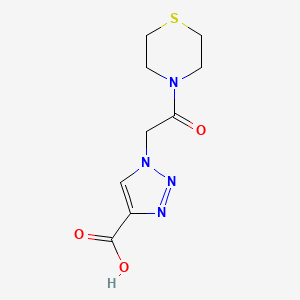
1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as OTMT, is a synthetic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a triazole-based heterocyclic molecule that possesses a thiomorpholine ring and a carboxylic acid group. The unique structural features of OTMT make it an attractive candidate for drug development, and its synthesis and mechanism of action have been extensively studied in recent years.
作用机制
The mechanism of action of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to be related to its ability to inhibit DNA synthesis and cell division. 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to bind to DNA and disrupt its structure, leading to inhibition of cell growth and proliferation. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
生化和生理效应
1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of oxidative stress pathways. The compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid is its broad-spectrum antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, the compound has shown promise as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. However, one of the limitations of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential toxicity, which must be carefully evaluated before it can be used in clinical settings.
未来方向
There are several potential future directions for research on 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in cancer treatment. Finally, research could be focused on developing new derivatives of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid with improved pharmacological properties and reduced toxicity.
科学研究应用
1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in drug development. The compound has been shown to possess antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the treatment of various diseases. 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to possess antifungal activity against Candida albicans and Aspergillus niger. 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its anticancer properties, with research showing that the compound can induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(2-oxo-2-thiomorpholin-4-ylethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGOMEKVBRJGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



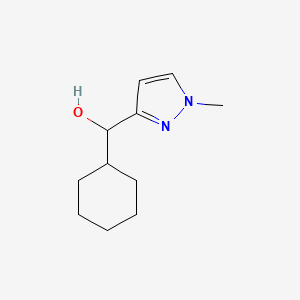
![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)
![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
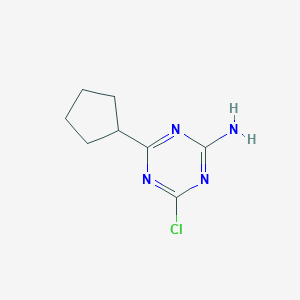
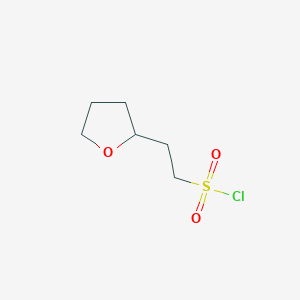
![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
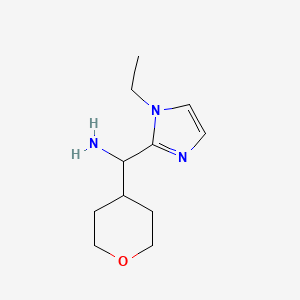
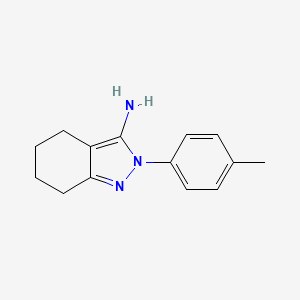
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)
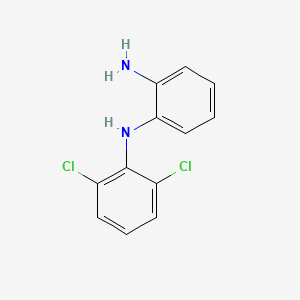
![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
